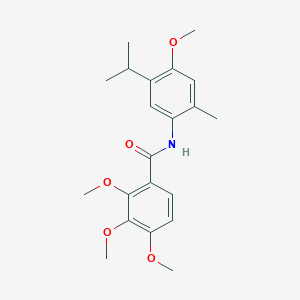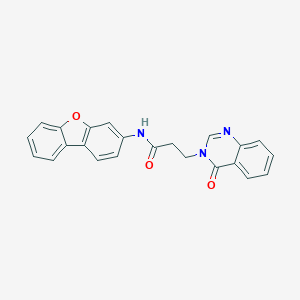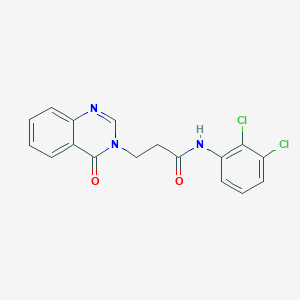![molecular formula C16H18N2OS B299488 N-[4-(butylsulfanyl)phenyl]nicotinamide](/img/structure/B299488.png)
N-[4-(butylsulfanyl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butylsulfanyl)phenyl]nicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide moiety attached to a phenyl ring substituted with a butylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfanyl)phenyl]nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and nicotinic acid.
Formation of 4-(butylthio)phenylamine: 4-bromothiophenol is reacted with butylamine under basic conditions to form 4-(butylthio)phenylamine.
Coupling Reaction: The 4-(butylthio)phenylamine is then coupled with nicotinic acid chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(butylsulfanyl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the nicotinamide moiety can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[4-(butylsulfanyl)phenyl]nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[4-(butylsulfanyl)phenyl]nicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The butylthio group and the nicotinamide moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler analog without the butylthio substitution.
N-[4-(methylthio)phenyl]nicotinamide: Similar structure but with a methylthio group instead of a butylthio group.
N-[4-(ethylthio)phenyl]nicotinamide: Similar structure but with an ethylthio group instead of a butylthio group.
Uniqueness
N-[4-(butylsulfanyl)phenyl]nicotinamide is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in target proteins.
Propiedades
Fórmula molecular |
C16H18N2OS |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-(4-butylsulfanylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-3-11-20-15-8-6-14(7-9-15)18-16(19)13-5-4-10-17-12-13/h4-10,12H,2-3,11H2,1H3,(H,18,19) |
Clave InChI |
LJHVMYHYYTZTTE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CCCCSC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethylphenyl)-5-oxo-N-[2-(2-toluidinocarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B299406.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![1-(4-chlorophenyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299410.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B299412.png)

![Methyl 2-[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B299417.png)

![N-(2,3-dichlorophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299421.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B299422.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-methoxy-2-methylphenyl)benzamide](/img/structure/B299426.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299427.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B299429.png)
